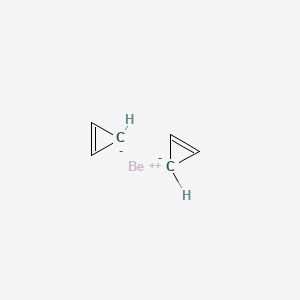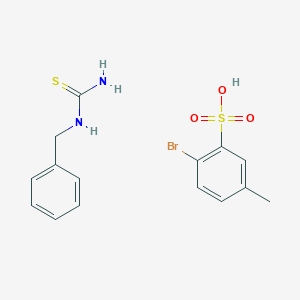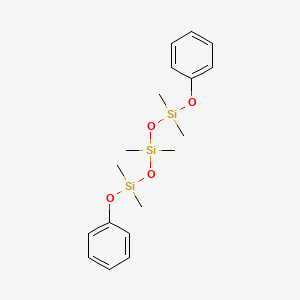
Triethylsilyl potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylsilyl potassium is an organosilicon compound that features a triethylsilyl group bonded to a potassium atom. This compound is known for its utility in organic synthesis, particularly as a strong base and nucleophile. The triethylsilyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylsilyl potassium can be synthesized through the reaction of triethylsilane with potassium metal. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Triethylsilane: Triethylsilane is prepared by the reaction of triethylchlorosilane with a reducing agent like lithium aluminum hydride.
Formation of this compound: Triethylsilane is then reacted with potassium metal in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction proceeds as follows[ \text{Et}_3\text{SiH} + \text{K} \rightarrow \text{Et}_3\text{SiK} + \frac{1}{2}\text{H}_2 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Triethylsilyl potassium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Deprotonation Reactions: As a strong base, it can deprotonate weak acids, such as alcohols and amines, to form corresponding anions.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form silyl-protected alcohols.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Reagents: Common reagents include halides, carbonyl compounds, and weak acids.
Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products
Silyl Ethers: Formed from the reaction with alcohols.
Silyl Amines: Formed from the reaction with amines.
Silyl Enol Ethers: Formed from the reaction with carbonyl compounds.
Aplicaciones Científicas De Investigación
Triethylsilyl potassium has a wide range of applications in scientific research:
Organic Synthesis: Used as a strong base and nucleophile in various organic transformations.
Protecting Group Chemistry: The triethylsilyl group can be used to protect functional groups, such as alcohols and amines, during multi-step synthesis.
Catalysis: Acts as a catalyst or catalyst precursor in certain reactions.
Material Science: Used in the synthesis of organosilicon polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of triethylsilyl potassium involves its role as a strong base and nucleophile. The triethylsilyl group provides steric bulk, which can influence the reactivity and selectivity of the compound. The potassium ion acts as a counterion, stabilizing the negative charge on the nucleophilic center. The compound can deprotonate weak acids, form silyl-protected intermediates, and participate in substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Potassium: Similar in structure but with methyl groups instead of ethyl groups.
Triisopropylsilyl Potassium: Features isopropyl groups, providing even greater steric bulk.
Triethylsilyl Sodium: Similar but with sodium as the counterion instead of potassium.
Uniqueness
Triethylsilyl potassium is unique due to the balance of steric bulk provided by the triethylsilyl group and the reactivity imparted by the potassium ion. This combination makes it particularly useful in selective organic transformations and protecting group chemistry.
Propiedades
Número CAS |
57246-22-7 |
|---|---|
Fórmula molecular |
C6H15KSi |
Peso molecular |
154.37 g/mol |
Nombre IUPAC |
potassium;triethylsilanide |
InChI |
InChI=1S/C6H15Si.K/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 |
Clave InChI |
CLQYOQOBOGBMPB-UHFFFAOYSA-N |
SMILES canónico |
CC[Si-](CC)CC.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)




![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)



![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)

![N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide](/img/structure/B14612668.png)
